molecular formula C16H16BrClFN3 B11787697 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline

Cat. No.: B11787697
M. Wt: 384.7 g/mol
InChI Key: BPVIGDUSTSXVRK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline is an organic compound that features a complex aromatic structure

Preparation Methods

The synthesis of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. For example, the preparation of similar compounds has been achieved through the use of ammonium salts and sodium nitrite in a tubular reactor to perform diazotization reactions .

Chemical Reactions Analysis

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)aniline include other halogenated anilines and piperazine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

The uniqueness of this compound lies in its combination of halogen atoms and the piperazine ring, which may confer specific properties and reactivity.

Properties

Molecular Formula

C16H16BrClFN3

Molecular Weight

384.7 g/mol

IUPAC Name

3-bromo-5-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]aniline

InChI

InChI=1S/C16H16BrClFN3/c17-14-9-12(20)10-15(18)16(14)22-7-5-21(6-8-22)13-3-1-11(19)2-4-13/h1-4,9-10H,5-8,20H2

InChI Key

BPVIGDUSTSXVRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Br)N)Cl

Origin of Product

United States

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